![molecular formula C36H44Br2N2O2 B1457698 2,3-Bis[3-(octyloxy)phényl]-5,8-dibromoquinoxaline CAS No. 565228-31-1](/img/structure/B1457698.png)
2,3-Bis[3-(octyloxy)phényl]-5,8-dibromoquinoxaline
Vue d'ensemble
Description
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.
Applications De Recherche Scientifique
Photovoltaïque organique (OPV)
Le composé est utilisé dans le développement de polymères conjugués de type p pour les OPV . Ces polymères présentent une solubilité commutable dans l'eau et l'éthanol, ce qui est bénéfique pour la processabilité en solvants verts. Cette propriété permet la fabrication de dispositifs photovoltaïques fonctionnels sans l'impact environnemental négatif causé par les solvants halogénés nocifs. Les polymères basés sur ce composé ont montré une efficacité de conversion de puissance (PCE) allant jusqu'à 1,3 % avec une structure de dispositif inversée .
Matériaux donneurs d'électrons dans les cellules solaires à hétérojonction en vrac
En tant que matériau donneur d'électrons, ce composé est incorporé dans de nouveaux polymères conjugués destinés à être utilisés dans les cellules solaires à hétérojonction en vrac (BHJ) . Ces polymères se caractérisent par une excellente processabilité en solution dans des solvants organiques courants et ont des températures de décomposition supérieures à 300 °C. Ils présentent également une absorbance forte et large de 400 à 700 nm, ce qui indique un potentiel d'absorption de la lumière efficace dans les cellules solaires .
Processabilité en solvant
Les dérivés du composé se sont avérés solubles dans des solvants verts, ce qui constitue un avantage significatif pour la production d'OPV. Cette solubilité peut conduire à la production de masse d'OPV utilisant des méthodes d'impression à faible coût et à haut débit .
Réduction de l'impact environnemental
L'utilisation de ce composé dans des polymères solubles dans l'eau et l'éthanol contribue à réduire l'impact environnemental de la production d'OPV. En effet, le processus de fabrication peut éviter l'utilisation de solvants halogénés nocifs, qui sont généralement associés à des effets négatifs sur l'environnement .
Amélioration des performances photovoltaïques
Des modifications apportées à la structure du composé, telles que l'ajout de groupes pendants polaires comme l'amine tertiaire et la pyridine, se sont avérées améliorer les performances photovoltaïques des polymères. Ces modifications peuvent réduire l'interaction entre les polymères et le matériau d'interface d'anode, améliorant ainsi la tension en circuit ouvert (Voc) et la PCE globale .
Modification du substituant pour les matériaux fonctionnels
Le composé permet une modification du substituant, qui peut être utilisée pour obtenir des matériaux donneurs solubles dans l'eau/l'alcool et fonctionnels. Cette adaptabilité est cruciale pour le développement de nouveaux matériaux capables de répondre aux exigences spécifiques des diverses applications OPV .
Mécanisme D'action
Target of Action
The primary target of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is the synthesis of low band-gap polymer semiconductor materials . The compound serves as a building block in the creation of these materials, which are crucial in the field of organic semiconducting materials .
Mode of Action
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline interacts with its targets by promoting good solubility of the resulting polymer in organic solvents . This is due to the presence of octyloxy as the side chain of quinoxaline .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of low band-gap polymer semiconductor materials .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline’s action are primarily seen in its role as a building block for the synthesis of low band-gap polymer semiconductor materials . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics, and Polymer Solar Cells .
Analyse Biochimique
Biochemical Properties
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.
Cellular Effects
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .
Molecular Mechanism
At the molecular level, 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .
Dosage Effects in Animal Models
The effects of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .
Transport and Distribution
The transport and distribution of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .
Subcellular Localization
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .
Propriétés
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






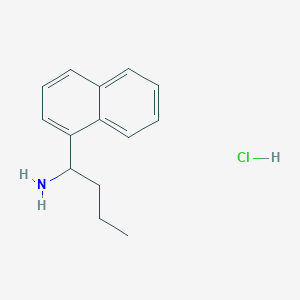
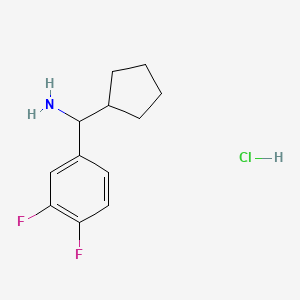
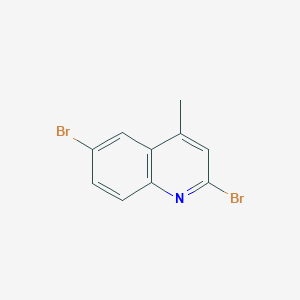

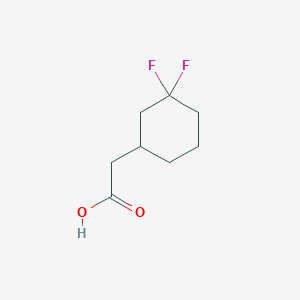

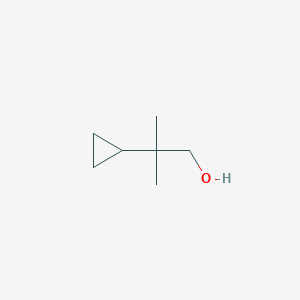

![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)

